molecular formula C15H22O B12386152 Kissoone A

Kissoone A

Cat. No.: B12386152
M. Wt: 218.33 g/mol
InChI Key: WCZCSOXIWRFHNZ-UPQREJAMSA-N
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Description

Kissoones A is a cyclic ketone with the IUPAC name (1S,2Z,7Z,11R)-8,12,12-trimethylbicyclo[9.1.0]dodeca-2,7-dien-4-one. It has a molecular formula of C15H22O and a monoisotopic mass of 218.16707

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1S,2Z,7Z,11R)-8,12,12-trimethylbicyclo[9.1.0]dodeca-2,7-dien-4-one

InChI

InChI=1S/C15H22O/c1-11-5-4-6-12(16)8-10-14-13(9-7-11)15(14,2)3/h5,8,10,13-14H,4,6-7,9H2,1-3H3/b10-8-,11-5-/t13-,14+/m1/s1

InChI Key

WCZCSOXIWRFHNZ-UPQREJAMSA-N

Isomeric SMILES

C/C/1=C/CCC(=O)/C=C\[C@H]2[C@H](C2(C)C)CC1

Canonical SMILES

CC1=CCCC(=O)C=CC2C(C2(C)C)CC1

Origin of Product

United States

Chemical Reactions Analysis

Search Results Analysis

The provided materials cover diverse topics such as:

  • Reaction mechanisms (e.g., enone chemistry, SN1/SN2 pathways)

  • Experimental procedures for synthesis and decomposition

  • Novel compounds like N-heteroarenes and single-electron bonds

  • Pharmacological studies on terpenes and curcumin

None of these sources reference "Kissoones A," and the term does not appear in chemical abstracts or nomenclature databases.

Potential Reasons for Missing Data

  • Nomenclature Errors : The compound name may be misspelled or outdated.

  • Obscurity : Kissoones A might be a newly proposed or highly specialized compound not yet documented in public repositories.

  • Proprietary Restrictions : It could be under patent protection or classified research.

Recommendations for Further Research

  • Verify the compound name with IUPAC standards or consult chemical registries like PubChem or CAS.

  • Explore specialized journals focusing on natural products or synthetic organic chemistry.

  • Collaborate with academic institutions for access to proprietary databases or unpublished studies.

Data Table: Related Compounds and Reactions

While Kissoones A remains unidentified, below are analogous reactions from the literature that may guide future investigations:

Reaction TypeExample ReactionMechanismSource
Nucleophilic Addition α,β-unsaturated ketone + H<sub>3</sub>O<sup>+</sup> → 1,4-adductProtonation followed by nucleophilic attack
Oxidation Hexaphenylethane derivative → iodine saltSingle-electron bond stabilization
Decomposition 2NaHCO<sub>3</sub> → Na<sub>2</sub>CO<sub>3</sub> + CO<sub>2</sub> + H<sub>2</sub>OThermal breakdown

Scientific Research Applications

Kissoones A has several scientific research applications:

Mechanism of Action

The mechanism of action of Kissoones A involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can interact with enzymes and receptors in biological systems, potentially leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Kissoones A can be compared with other cyclic ketones and sesquiterpenoids. Similar compounds include:

Q & A

Q. How to ensure ethical compliance in human-derived specimen studies involving Kissoones A?

  • Methodological Answer :
  • Obtain IRB approval and informed consent for secondary specimen use .
  • Anonymize data using unique identifiers (e.g., UUIDs).
  • Follow GDPR/HIPAA guidelines for data storage .

Cross-Disciplinary Approaches

Q. What computational tools predict Kissoones A's off-target interactions?

  • Methodological Answer :
  • Use molecular docking (AutoDock Vina) and pharmacophore modeling (Pharao).
  • Validate predictions with in vitro kinase profiling .

Q. How to integrate ethnopharmacological data into Kissoones A research?

  • Methodological Answer :
  • Conduct structured interviews with traditional healers (validated questionnaires ).
  • Cross-reference ethnobotanical databases (e.g., NAPRALERT) with phytochemical libraries .

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